molecular formula C16H20O4 B8055084 1,4-dimethoxybenzene

1,4-dimethoxybenzene

Cat. No.: B8055084
M. Wt: 276.33 g/mol
InChI Key: KAMWFFGGJAECME-UHFFFAOYSA-N
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Description

1,4-Dimethoxybenzene (CAS 150-78-7) is a white crystalline solid with a sweet, floral odor and the chemical formula C8H10O2 . It occurs naturally in several plants, including willow, tea, and strawberry species, where it functions as a major floral volatile . In research, this compound is valued as a versatile building block in organic synthesis. Its structure, featuring an aromatic ring with electron-donating methoxy groups, makes it highly suitable for electrophilic aromatic substitution reactions, facilitating the construction of more complex molecules . It serves as a key precursor in the synthesis of various pharmaceuticals, such as methoxamine and butaxamine, and is used in the development of dyes and polymers . Furthermore, this compound finds application as a model compound in electrochemical studies and has been identified as an endogenous metabolite . In agricultural research, it is investigated for its role in insect-plant interactions, as it can enhance the attraction of the strawberry blossom weevil (Anthonomus rubi) to its aggregation pheromone, presenting potential for integrated pest management strategies . This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H10O2/c2*1-9-7-3-5-8(10-2)6-4-7/h2*3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMWFFGGJAECME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC.COC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,4 Dimethoxybenzene and Its Functionalized Analogues

Classical Approaches to Aromatic Ether Synthesis for 1,4-Dimethoxybenzene (B90301)

Traditional methods for synthesizing this compound have long relied on fundamental reactions in organic chemistry, primarily starting from hydroquinone (B1673460). These methods are well-documented and widely understood, forming the basis of aromatic ether synthesis.

Williamson Ether Synthesis from Hydroquinone Precursors

The Williamson ether synthesis is a cornerstone of ether formation and is readily applied to the production of this compound. This method involves the reaction of a deprotonated hydroquinone with a methylating agent. The core of this reaction is the generation of a hydroquinone dianion, or a related phenoxide, which then acts as a nucleophile.

The process typically begins by treating hydroquinone with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to deprotonate the two hydroxyl groups. This creates the highly reactive disodium (B8443419) or dipotassium (B57713) salt of hydroquinone. This salt is then subjected to nucleophilic substitution with a suitable methylating agent. The Williamson reaction allows for the effective preparation of simple ethers like O-methoxy and O-ethoxy phenols.

Methylation Strategies: Dimethyl Sulfate (B86663) and Iodomethane-Based Protocols

Two of the most common and historically significant methylating agents used in the synthesis of this compound are dimethyl sulfate and iodomethane (B122720).

Dimethyl Sulfate: This is a widely used and potent methylating agent for this transformation. The reaction is typically carried out by treating hydroquinone with dimethyl sulfate in the presence of an alkali, such as sodium hydroxide. up.ptchemicalbook.com The process involves the dropwise addition of dimethyl sulfate to an alkaline solution of hydroquinone. ncl.res.in To ensure the reaction goes to completion and to neutralize any remaining dimethyl sulfate, the mixture is often heated. wipo.intresearchgate.net While this method is known for high yields, a significant drawback is that only one of the two methyl groups in dimethyl sulfate is utilized in the reaction, leading to high consumption of the reagent and the generation of substantial wastewater. ncl.res.inwipo.int

Iodomethane: Iodomethane (methyl iodide) is another classic alkylating agent that can be used for the synthesis of this compound. It is known for producing high reaction yields. wipo.int In a typical laboratory protocol, hydroquinone is dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) with a base such as potassium hydroxide (KOH). Iodomethane is then added dropwise to the mixture. This reaction can proceed efficiently at room temperature, and in one documented procedure, a 97% yield of this compound was achieved. chemicalbook.com However, the high cost of iodomethane often makes it less suitable for large-scale industrial production compared to other methylating agents. wipo.int

Table 1: Comparison of Classical Methylation Agents for this compound Synthesis

Methylating Agent Precursor Base Typical Conditions Reported Yield Key Considerations
Dimethyl Sulfate Hydroquinone NaOH Aqueous solution, controlled temperature below 40°C, followed by heating. wipo.intresearchgate.net 86-91% ncl.res.in Highly toxic reagent; only 50% methyl group utilization; significant wastewater. ncl.res.inwipo.int
Iodomethane Hydroquinone KOH DMSO solvent, room temperature. chemicalbook.com 97% chemicalbook.com High cost, making it less viable for large-scale synthesis. wipo.int

Modern and Sustainable Synthetic Pathways

In response to the growing need for environmentally friendly and efficient chemical processes, modern synthetic strategies for this compound have been developed. These pathways focus on catalytic methods, green reagents, and advanced manufacturing techniques like flow chemistry.

Catalytic Methylation Techniques for Enhanced Efficiency and Selectivity

Modern approaches often employ catalysts to improve reaction efficiency and selectivity, while using less hazardous reagents. A prominent example is the use of dimethyl carbonate (DMC) as a "green" methylating agent. DMC is a non-toxic compound and a sustainable alternative to traditional reagents like dimethyl sulfate and methyl iodide.

Microwave-assisted methylation of hydroquinone with DMC has proven to be highly effective. In one study, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst in a focused microwave reactor at 170°C, hydroquinone was fully converted to this compound with a 96% yield in just 40 minutes. ncl.res.in Other catalytic systems, such as those involving manganese, tungsten, or cobalt carbonyls, have also been explored for the methylation of hydroquinone with DMC. Current time information in Vanderburgh County, US. For instance, manganese carbonyl showed 100% conversion of hydroquinone, yielding a mixture of this compound and the mono-methylated product, 4-methoxyphenol (B1676288). Current time information in Vanderburgh County, US.

Green Chemistry Principles in this compound Production (e.g., use of methyl chloride)

Adhering to the principles of green chemistry involves using less toxic reagents and designing safer processes. The use of methyl chloride as a methylating agent is one such approach. While its reactivity is lower than iodomethane, methyl chloride is significantly cheaper, less toxic, and generates less wastewater. wipo.int

The synthesis using methyl chloride is typically performed under pressure. The process involves first preparing the hydroquinone disodium salt in an aqueous solution. This solution is then transferred to a high-pressure reactor, where methyl chloride is introduced. The reaction is carried out at an elevated temperature, for instance at 90°C for several hours, to produce this compound. wipo.int While this method requires investment in high-pressure equipment, the low cost of methyl chloride makes it an attractive option for industrial synthesis. ncl.res.in

Table 2: Overview of Modern and Sustainable Synthesis Methods

Method Methylating Agent Catalyst/Conditions Key Advantages
Catalytic Methylation Dimethyl Carbonate (DMC) DBU / Microwave at 170°C ncl.res.in Green reagent, high yield (96%), rapid reaction time. ncl.res.in
Green Chemistry Methyl Chloride High-pressure reactor, 90°C wipo.int Low cost, low toxicity, reduced wastewater. wipo.int

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, or continuous manufacturing, represents a significant advancement over traditional batch processing. It offers enhanced safety, better process control, and higher throughput. While detailed protocols specifically for this compound are emerging, the principles have been successfully applied to the synthesis of related hydroquinone ethers.

For instance, a method for the continuous synthesis of hydroquinone dihydroxyethyl ether using a microchannel reactor has been developed, demonstrating the feasibility of flow chemistry for hydroquinone derivatives. google.com More directly relevant, the continuous flow methylation of hydroquinone to selectively produce 4-methoxyphenol has been achieved using a polystyrene-immobilized ionic liquid catalyst, which showed excellent stability over 20 hours of continuous operation. researchgate.net Furthermore, the selective mono- or dialkylation of hydroquinone has been successfully conducted under continuous flow conditions on a pilot plant scale. up.pt A sequential continuous-flow process that includes the methylation of a hydroquinone intermediate has also been reported, highlighting the integration of multiple reaction steps in a continuous system. researchgate.net These examples underscore the potential of flow chemistry to create safer, more efficient, and scalable processes for the industrial production of this compound.

Chemo- and Regioselective Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues often employs electrophilic aromatic substitution reactions, where the methoxy (B1213986) groups direct incoming electrophiles to specific positions on the benzene (B151609) ring. A notable example is the synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene.

The primary method for synthesizing 1,4-di-t-butyl-2,5-dimethoxybenzene is through a Friedel-Crafts alkylation reaction. scribd.com This reaction involves treating this compound with tert-butanol (B103910) in the presence of a strong acid catalyst, such as sulfuric acid. chegg.com The tert-butanol, in the presence of the acid, forms a tert-butyl carbocation, which acts as the electrophile. chegg.comgrabmyessay.com The electron-donating methoxy groups on the this compound ring activate it towards electrophilic attack and direct the incoming tert-butyl groups to the ortho positions (2 and 5 positions). youtube.comsolubilityofthings.com

The reaction is typically carried out in a suitable solvent like acetic acid or dichloromethane. chegg.com The use of excess tert-butanol encourages the disubstitution of the benzene ring. chegg.com The bulky tert-butyl groups provide steric hindrance, which contributes to the compound's stability.

The general steps for the synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene are as follows:

Dissolving this compound and tert-butanol in a solvent like acetic acid. grabmyessay.comrsc.org

Cooling the mixture in an ice bath. chegg.comrsc.org

Slowly adding concentrated sulfuric acid dropwise while maintaining a low temperature. rsc.orgccsf.edu

Allowing the reaction to proceed at room temperature for a period, followed by quenching with ice and water to precipitate the product. grabmyessay.comrsc.org

The crude product is then collected by vacuum filtration and can be purified by recrystallization from a solvent such as methanol (B129727) or ethanol. grabmyessay.comrsc.org

The regioselectivity of this reaction is high, favoring the formation of the 1,4-di-t-butyl-2,5-dimethoxybenzene isomer over other potential isomers due to the directing effects of the methoxy groups and steric considerations. mnstate.edu

A similar Friedel-Crafts alkylation approach can be used to synthesize other analogues, such as 1,4-bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene, by using 2-methyl-2-butanol (B152257) as the alkylating agent. iucr.org

Table 1: Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene via Friedel-Crafts Alkylation

Reactant 1 Reactant 2 Catalyst Solvent Key Conditions Product
This compound tert-Butanol Sulfuric Acid Acetic Acid Cooling (ice bath), dropwise acid addition 1,4-di-t-butyl-2,5-dimethoxybenzene

Scale-Up Considerations and Process Optimization in Industrial Chemistry

The industrial production of this compound, also known as hydroquinone dimethyl ether, and its derivatives involves several considerations for scaling up laboratory procedures to a commercial level. google.comabchemicalindustries.com

One common industrial synthesis route for this compound involves the methylation of hydroquinone using alkylating agents like dimethyl sulfate or methyl chloride. guidechem.com While dimethyl sulfate is effective, it is highly toxic. guidechem.com Methyl chloride is a less toxic and cheaper alternative, making it more suitable for large-scale production, provided that high reaction yields can be achieved. guidechem.com The process typically involves reacting hydroquinone with sodium hydroxide and water, followed by the addition of methyl chloride under pressure and elevated temperature. guidechem.com The crude product is then purified by steam distillation. guidechem.com

Another approach involves the catalytic hydrogenation of p-benzoquinone tetramethyl-diketals. google.com This method is considered technically simpler for industrial-scale manufacturing. google.com The process can be carried out in an autoclave under pressure, and the catalyst can be filtered off after the reaction. google.com The final product is then purified by distillation or crystallization. google.com

For the synthesis of substituted analogues like chloro-1,4-dimethoxybenzene, a key intermediate for various industries, process optimization is crucial to maximize yield and purity while minimizing byproducts. google.com The direct chlorination of hydroquinone dimethyl ether can lead to the formation of undesired disubstitution products. google.com A patented process utilizes titanium tetrachloride as a catalyst for the reaction of hydroquinone dimethyl ether with elemental chlorine. google.comgoogle.com This catalytic process allows for the production of chloro-1,4-dimethoxybenzene in high purity with minimal formation of dichlorinated byproducts. google.comgoogle.com The reaction mixture can be worked up by washing with aqueous solutions and subsequent distillation. google.comgoogle.com

Key considerations for scaling up these processes include:

Reactor Design: The choice of reactor, such as an autoclave for high-pressure reactions, is critical for safe and efficient operation. google.com

Catalyst Selection and Handling: The use of robust and recoverable catalysts, like palladium on carbon or titanium tetrachloride, is economically and environmentally important. google.comgoogle.com

Reaction Conditions: Precise control of temperature, pressure, and reactant stoichiometry is necessary to ensure high conversion rates and selectivity.

Work-up and Purification: Efficient methods for product isolation and purification, such as distillation and recrystallization, are essential to meet quality standards. youtube.comgoogle.com The design of distillation columns with sufficient theoretical plates is important for separating closely boiling components. google.com

Safety and Environmental Impact: Handling of hazardous materials like dimethyl sulfate and managing waste streams are significant concerns in industrial production. guidechem.com

Reaction Pathways and Mechanistic Investigations Involving 1,4 Dimethoxybenzene

Electrophilic Aromatic Substitution Reactions of 1,4-Dimethoxybenzene (B90301)

This compound is an activated aromatic compound due to the two electron-donating methoxy (B1213986) groups. These groups direct incoming electrophiles to the ortho and para positions. Since the para positions are already occupied by the methoxy groups, electrophilic substitution occurs at the positions ortho to them.

The Friedel-Crafts alkylation of this compound involves the introduction of an alkyl group onto the aromatic ring. This reaction is an example of electrophilic aromatic substitution (EAS). ccsf.edu The mechanism typically involves the generation of a carbocation electrophile, which then attacks the electron-rich benzene (B151609) ring. byjus.com

Mechanism: The reaction can be catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), or strong protic acids like sulfuric acid (H₂SO₄). mercer.eduspjainsasaram.co.in

Formation of the Electrophile: When using an alkyl halide, the Lewis acid helps to generate a carbocation. byjus.com Alternatively, alcohols can be protonated by a strong acid, followed by the loss of water to form a carbocation. miracosta.edu For example, the t-butyl cation, a stable tertiary carbocation, can be generated from t-butyl alcohol and sulfuric acid. miracosta.eduscribd.com

Electrophilic Attack: The carbocation attacks the aromatic ring of this compound. The two methoxy groups strongly activate the ring, making it highly nucleophilic. The attack occurs at the positions ortho to the methoxy groups.

Deprotonation: A base in the reaction mixture removes a proton from the intermediate carbocation (the arenium ion), restoring the aromaticity of the ring and yielding the alkylated product. umkc.edu

Regioselectivity: The two methoxy groups in this compound direct the incoming alkyl group to the positions ortho to them (positions 2 and 5). Due to the high reactivity of the starting material, polyalkylation is a common issue. ccsf.edumiracosta.edu The initial mono-alkylated product is often more reactive than this compound itself, leading to the rapid addition of a second alkyl group. chegg.com For instance, the reaction with t-butyl alcohol typically yields 1,4-di-t-butyl-2,5-dimethoxybenzene. ccsf.edumercer.edu Steric hindrance can sometimes be used to control the number of alkylations. spjainsasaram.co.in

CatalystAlkylating AgentProductReference
Sulfuric Acidt-Butyl Alcohol1,4-di-t-butyl-2,5-dimethoxybenzene ccsf.edumercer.edu
Aluminum Chloridet-Butyl Chloride1,4-di-t-butyl-2,5-dimethoxybenzene chegg.com

Friedel-Crafts acylation introduces an acyl group into the aromatic ring using an acyl halide or an acid anhydride (B1165640) in the presence of a Lewis acid catalyst. wikipedia.org

Mechanism: The mechanism is similar to alkylation and involves the following steps:

Formation of the Acylium Ion: The Lewis acid catalyst, commonly AlCl₃, reacts with the acylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion. byjus.com This ion is resonance-stabilized. libretexts.org

Electrophilic Attack: The acylium ion attacks the activated ring of this compound.

Deprotonation: A weak base removes a proton from the intermediate, restoring aromaticity. byjus.com

Unlike alkylation, the acylated product is less reactive than the starting material due to the electron-withdrawing nature of the carbonyl group, which prevents multiple acylations. wikipedia.orglibretexts.org

Catalyst Deactivation: A significant challenge in the Friedel-Crafts acylation of aromatic ethers like this compound is the deactivation of the catalyst. researchgate.netresearchgate.net

The Lewis acid catalyst can form a stable complex with the ketone product, requiring stoichiometric or greater amounts of the catalyst. wikipedia.org

The ether oxygen of this compound and the resulting acylated ether can also coordinate with the Lewis acid, leading to catalyst deactivation. researchgate.net

Solid acid catalysts, such as certain zeolites and cation exchange resins (e.g., Amberlyst-15), have been explored as alternatives to traditional Lewis acids to mitigate some of these issues. However, deactivation can still occur with these catalysts. researchgate.netresearchgate.net Studies have shown that cation exchange resins can be superior to many inorganic solid acids for the acylation of this compound with acetic anhydride. researchgate.net

CatalystAcylating AgentProductObservationsReference
Aluminum ChlorideAcetyl Chloride2,5-DimethoxyacetophenoneStoichiometric amounts of catalyst often needed. researchgate.net
Solid Acids (e.g., Amberlyst-15, Indion-125)Acetic Anhydride2,5-DimethoxyacetophenoneCatalyst deactivation observed over repeated use. researchgate.net

Halogenation of this compound involves the electrophilic substitution of hydrogen atoms on the aromatic ring with halogen atoms (chlorine or bromine).

Chlorination: The chlorination of this compound can proceed through different mechanisms depending on the reagents used. With N-chloroamines in acidic solutions, the reaction can occur via an arenium-ion mechanism or an electron-transfer chain reaction. The electron-transfer pathway is considered for aromatic compounds with low oxidation potentials, such as this compound.

Bromination: Direct bromination of this compound is typically carried out using bromine (Br₂) in a solvent like acetic acid. The electron-donating methoxy groups activate the ring, directing bromination to the 2- and 3-positions. The addition of a hydrogen bromide scavenger, such as potassium acetate, can improve the yield by preventing the formation of gummy side products.

Isomer Distribution: Due to the symmetrical nature of this compound, the initial halogenation occurs at one of the four equivalent positions (2, 3, 5, or 6). For example, monobromination yields 2-bromo-1,4-dimethoxybenzene. Further bromination leads to the formation of dibromo-isomers. The primary product of dibromination is 2,3-dibromo-1,4-dimethoxybenzene. The regioselectivity is high, and unless the para-position to a directing group is blocked, substitution occurs there. wku.edu

Halogenating AgentSolventMajor Product(s)Reference
Bromine (Br₂)Acetic Acid2,3-Dibromo-1,4-dimethoxybenzene
N-ChloroaminesTrifluoroacetic AcidChloro-1,4-dimethoxybenzene

Nitration: The nitration of this compound is a classic electrophilic aromatic substitution that introduces a nitro (—NO₂) group onto the ring. masterorganicchemistry.com The reaction is typically performed using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.commdma.ch

The reaction of this compound with the nitrating mixture can lead to different products depending on the reaction conditions and the stoichiometry of the reagents. mdma.ch

Mononitration: Leads to the formation of 2-nitro-1,4-dimethoxybenzene.

Dinitration: With excess nitric acid, dinitration can occur, yielding 2,3-dinitro-1,4-dimethoxybenzene as the major isomer, along with 2,5-dinitro-1,4-dimethoxybenzene. researchgate.net

Oxidative Demethylation: In some cases, especially with excess nitric acid, oxidative demethylation can compete with nitration, leading to the formation of nitro-p-benzoquinones. mdma.ch

The mechanism can involve a direct electrophilic attack by the nitronium ion (ionic mechanism) or potentially a radical pathway, especially in the formation of quinone byproducts. mdma.ch

Sulfonation: Sulfonation involves the introduction of a sulfonic acid (—SO₃H) group. This reaction is typically carried out with fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) or concentrated sulfuric acid. masterorganicchemistry.com The electrophile is sulfur trioxide (SO₃) or protonated sulfur trioxide (HSO₃⁺). masterorganicchemistry.com The reaction is an equilibrium process and can be reversed by heating the sulfonic acid product in dilute acid.

For this compound, sulfonation would occur at the positions ortho to the methoxy groups to yield 2,5-dimethoxybenzenesulfonic acid.

ReactionReagentsMajor Product(s)Potential ByproductsReference
NitrationHNO₃ / H₂SO₄2-Nitro-1,4-dimethoxybenzene, 2,3-Dinitro-1,4-dimethoxybenzene2,5-Dinitro-1,4-dimethoxybenzene, Nitro-p-benzoquinones mdma.chresearchgate.net
SulfonationH₂SO₄ / SO₃2,5-Dimethoxybenzenesulfonic acid- masterorganicchemistry.com

Halogenation Studies and Isomer Distribution

Oxidative Transformations of this compound

The electrochemical oxidation of this compound has been studied extensively, revealing mechanisms that involve the formation of a radical cation as a key intermediate. soton.ac.uk This process is typically carried out by anodic oxidation in various organic solvents. researchgate.netorgsyn.org

Mechanism: The primary step in the anodic oxidation of this compound is a one-electron transfer from the aromatic ring to the anode, resulting in the formation of the this compound radical cation. soton.ac.ukorgsyn.org

Radical Cation Formation: this compound → [this compound]•⁺ + e⁻

Subsequent Reactions: The fate of this short-lived radical cation depends heavily on the reaction conditions, particularly the solvent and the electrolyte used. soton.ac.ukresearchgate.netrsc.org

In dry acetonitrile (B52724) , the radical cation is attacked by the solvent. soton.ac.uk

In hydrated solvents like wet acetonitrile or in the presence of methanol (B129727), the radical cation can react with water or the alcohol. researchgate.netorgsyn.org This can lead to the formation of quinone derivatives. researchgate.netorgsyn.org

The radical cation can also react with another molecule of this compound, leading to dimeric products like 2,2',5,5'-tetramethoxybiphenyl. capes.gov.brinformahealthcare.com

Radical Cation Characterization: The this compound radical cation has been generated and studied using techniques like resonance Raman spectroscopy. rsc.org These studies help in understanding the changes in molecular structure and bonding that occur upon oxidation. rsc.org The stability of the radical cation is influenced by the nucleophilicity of the solvent. researchgate.net In dry acetonitrile, reversible oxidation waves can be observed, indicating a relatively stable radical cation under these specific conditions. soton.ac.uk

Products of Oxidation: The final products of the electrochemical oxidation can be complex and varied.

In methanol with a potassium hydroxide (B78521) electrolyte, the primary products are often the corresponding 1,4-quinone derivatives. researchgate.net

Changing the electrolyte to lithium perchlorate (B79767) in methanol can lead to different products, including novel coupling products. researchgate.net

Oxidation with ceric ammonium (B1175870) nitrate (B79036) (CAN) can also produce quinones and, depending on the substituents, diquinones. informahealthcare.com The reaction with CAN is also believed to proceed through a radical cation intermediate. informahealthcare.com

Oxidation MethodSolvent/ElectrolyteKey IntermediateMajor ProductsReference
Anodic OxidationMethanol / KOHRadical Cation1,4-Benzoquinone (B44022) derivatives researchgate.net
Anodic OxidationDry AcetonitrileRadical CationSolvent-adducts, Dimeric products soton.ac.uk
Anodic OxidationWet AcetonitrileRadical CationDimeric products, Quinones capes.gov.br
Chemical Oxidation (CAN)Acetonitrile/WaterRadical CationQuinones, Diquinones informahealthcare.com

Catalytic Oxidation Studies (e.g., Ceric Ammonium Nitrate) and Electronic Effects of Substituents

The oxidation of this compound and its derivatives is a fundamental transformation in organic synthesis, often utilized for the preparation of valuable quinone structures. Ceric ammonium nitrate (CAN) is a commonly employed oxidizing agent for this purpose. researchgate.net The reaction's outcome, particularly the ratio of quinone to diquinone products, is significantly influenced by the electronic properties of substituents on the aromatic ring. researchgate.netinformahealthcare.com

Studies have shown a distinct correlation between the Hammett σp value of a substituent and the yield of the corresponding diquinone when a this compound derivative is treated with CAN. informahealthcare.comfigshare.com The electronic nature of these substituents plays a critical role in determining whether the substrate will be oxidized to a diquinone. informahealthcare.com

Electron-Donating Groups (EDGs): Weak to moderate electron-donating groups, such as alkyl or acylamino groups, tend to favor the formation of diquinones in good yields. informahealthcare.com However, strong electron-donating groups like additional alkoxy or amino groups result in poor yields of diquinones. informahealthcare.com

Electron-Withdrawing Groups (EWGs): Moderate electron-withdrawing groups also lead to significantly lower yields of diquinones. informahealthcare.com In some cases, substrates with electron-withdrawing groups may fail to react or yield other products like simple quinones or nitrated compounds. informahealthcare.com

This electronic influence can be rationalized by considering the proposed reaction mechanism. The initial step involves the removal of an electron from the aryl ether by CAN to form a radical cation. informahealthcare.com This intermediate can then either react with water to form a simple quinone or with another molecule of the starting aryl ether to eventually produce a diquinone. informahealthcare.com The electron density of the aromatic ring, as modulated by the substituents, affects the rate of this second step, thereby influencing the product distribution. informahealthcare.com

The method of addition of the oxidizing agent can also steer the reaction towards a specific product. For instance, the traditional method of adding an aqueous solution of CAN to the this compound derivative in acetonitrile tends to favor the formation of the simple quinone. mdpi.com Conversely, an "inverse" addition, where the dimethoxybenzene derivative is added to the CAN solution, has been found to produce higher yields of diquinones. researchgate.netmdpi.com

Table 1: Effect of Substituents on Diquinone Yield in the CAN Oxidation of this compound Derivatives

Formation of Quinones and Related Oxidative Products

The oxidation of this compound is a primary route to synthesizing 1,4-benzoquinones. researchgate.net Ceric ammonium nitrate (CAN) in an acetonitrile-water mixture is a frequently used oxidant for this transformation. scielo.br The oxidative demethylation of 1,4-dimethoxybenzenes can also be achieved with other reagents like cobalt(III) fluoride, which provides good to excellent yields of the corresponding benzoquinone derivatives.

Besides simple quinone formation, the oxidation can lead to other products. For example, the oxidation of 2-chloro-1,4-dimethoxybenzene (B1200979) catalyzed by lignin (B12514952) peroxidase yields 2-chloro-1,4-benzoquinone (B1222853) along with dimeric products. nih.gov Anodic oxidation of substituted 1,4-dimethoxybenzenes in methanol can also produce quinone derivatives, with the specific products depending on the substituents and the electrolytic medium. nih.gov

The reaction can also yield diquinones, which are dimers of the quinone unit. researchgate.net The formation of these dimers is often competitive with the formation of the simple quinone. informahealthcare.com The ratio of quinone to diquinone can be controlled by the reaction conditions, such as the mode of addition of the oxidant. mdpi.com For instance, the oxidation of 2-sulfanyl-1,4-dimethoxybenzene derivatives with iron(III) chloride can lead to the regioselective formation of quinone dimers in high yields. oup.com

In some cases, the oxidation can lead to more complex structures. For example, the oxidation of methoxyhydroquinone in the presence of this compound can lead to the formation of a semiquinone radical. nih.gov The decomposition of this compound radical cations, generated using aluminum chloride in nitromethane, can yield 2,2′,5,5′-tetramethoxydiphenyl or a benzoquinone depending on the substituents present on the benzene ring. oup.com

Nucleophilic Aromatic Substitution on Activated this compound Derivatives

While direct nucleophilic aromatic substitution (SNAr) on this compound is not facile due to the presence of two strong electron-donating methoxy groups, the reaction can occur on activated derivatives. Activation is typically achieved by introducing strong electron-withdrawing groups onto the aromatic ring, which stabilize the negatively charged Meisenheimer complex intermediate characteristic of the SNAr mechanism.

For instance, the presence of a nitro group ortho or para to a leaving group on the this compound scaffold would significantly facilitate nucleophilic attack. The synthesis of such activated substrates allows for the introduction of a variety of nucleophiles, expanding the synthetic utility of the this compound core.

Palladium-Catalyzed Cross-Coupling Reactions involving this compound Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The this compound scaffold can participate in these reactions in several ways. For instance, halogenated this compound derivatives can serve as coupling partners in reactions like the Suzuki-Miyaura coupling. organic-chemistry.org

A notable application is the synthesis of symmetrical 2,5-disubstituted benzo-1,4-quinones, which starts from this compound. This process involves a palladium-catalyzed double Negishi coupling to introduce aryl or alkyl groups, followed by oxidation with CAN to yield the quinone. The yields for the coupling step are generally good for aryl substituents and moderate for alkyl groups.

Furthermore, palladium catalysis can be employed to synthesize this compound itself. The coupling of 4-chloroanisole (B146269) with methanol, using a palladium catalyst and a strong base, proceeds in excellent yield. nih.gov This method is part of a broader strategy for the synthesis of methyl aryl ethers. nih.gov The development of specialized ligands, such as triazole-based monophosphines, has enhanced the efficiency of palladium-catalyzed cross-coupling reactions involving aryl chlorides, including those based on the dimethoxybenzene structure. organic-chemistry.org These reactions are fundamental in creating more complex molecules from simple precursors. rsc.orgresearchgate.net

Radical Reactions and Photochemical Transformations of this compound

This compound is subject to photodegradation, a process with environmental implications as it can be emitted into the atmosphere from sources like biomass burning. copernicus.org In the vapor phase, it is expected to degrade by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of about 19 hours. nih.gov

Studies on the photodegradation of this compound and its isomers have shown that the process is significantly enhanced at the air-ice interface compared to in aqueous solution. copernicus.orgescholarship.org This increased reaction rate is primarily attributed to a 6- to 24-fold larger quantum yield for its loss at the interface. copernicus.orgescholarship.org Small red shifts in the light absorption spectrum at the interface also contribute to a lesser extent by increasing light absorption. copernicus.org The photodegradation is driven by wavelengths in the 280–310 nm range. copernicus.org

The photolysis of lignin, a major component of plant litter, can produce dimethoxybenzene-type compounds. nih.gov Subsequent photoinduced demethylation of these compounds has been identified as a novel chemical route for the formation of methane, a potent greenhouse gas. nih.gov This highlights a previously unknown pathway for volatile carbon production from the irradiation of plant litter in certain ecosystems. nih.gov

Upon photoexcitation, this compound exhibits interesting excited-state dynamics involving electron transfer processes. Excitation of aqueous this compound at 266 nm leads to the formation of a triplet excited state. copernicus.org This triplet state can then decay to produce a solvated electron and a relatively long-lived organic radical cation. copernicus.org In acidic conditions, an alternative pathway involves electron transfer from the excited triplet state to a hydronium ion. copernicus.org

The this compound radical cation has been generated and studied using resonance Raman spectroscopy. rsc.org Theoretical calculations have been used to understand the oxidation process, revealing that the initial one-electron oxidation forms this radical cation. pku.edu.cningentaconnect.com This radical cation is a key intermediate in various reactions, including its role as an overcharge protection additive in lithium-ion batteries, where it is oxidized and then polymerizes. pku.edu.cnacs.org

The fluorescence of this compound can be quenched by various organic compounds through a charge-transfer mechanism, suggesting the formation of an exciplex. caltech.edu The interaction between the triplet excited state of methoxy-p-benzoquinone and this compound is also driven by an electron transfer process. nih.gov The photochemical properties of this compound have also been utilized in the controlled encapsulation and release of the molecule within a photoswitchable hemicarcerand host, where light of different wavelengths controls the opening and closing of the host structure. units.itnih.gov

Table 2: Compounds Mentioned in the Article

Advanced Spectroscopic and Analytical Characterization of 1,4 Dimethoxybenzene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 1,4-dimethoxybenzene (B90301). Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional NMR experiments, a comprehensive picture of the molecule's atomic connectivity and spatial arrangement can be achieved.

The ¹H NMR spectrum of this compound is characterized by its simplicity, which reflects the molecule's high degree of symmetry. Typically, two main signals are observed. The protons of the two equivalent methoxy (B1213986) groups (-OCH₃) appear as a sharp singlet, while the four aromatic protons, also equivalent due to symmetry, produce another singlet. chegg.com In a typical deuterated chloroform (B151607) (CDCl₃) solvent, the methoxy protons resonate at approximately 3.76 ppm, and the aromatic protons are observed around 6.83 ppm. chegg.com

The ¹³C NMR spectrum provides further confirmation of the molecular structure. Three distinct signals are typically observed for this compound. The carbon atoms of the methoxy groups appear at a chemical shift of around 55.6 ppm. The four aromatic carbons (C-2, C-3, C-5, and C-6) are equivalent and resonate at approximately 114.1 ppm. The two carbons bearing the methoxy groups (C-1 and C-4) are also equivalent and are found further downfield at about 153.4 ppm. chegg.com These assignments are consistent with the electron-donating nature of the methoxy groups, which increases the electron density at the ortho and para positions, leading to the specific chemical shifts observed.

Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~3.76SingletMethoxy (-OCH₃) protons
¹H~6.83SingletAromatic (C-H) protons
¹³C~55.6Quartet (in ¹H-coupled)Methoxy (-OCH₃) carbons
¹³C~114.1Doublet (in ¹H-coupled)Aromatic C-2, C-3, C-5, C-6
¹³C~153.4Singlet (in ¹H-coupled)Aromatic C-1, C-4

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in the 1D spectra and for mapping the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on this compound would show no cross-peaks, as there are no vicinal protons to couple with each other. This lack of correlation peaks confirms the isolated nature of the aromatic and methoxy proton spin systems. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. For this compound, an HSQC spectrum would display a cross-peak connecting the methoxy proton signal (~3.76 ppm) to the methoxy carbon signal (~55.6 ppm). Another cross-peak would link the aromatic proton signal (~6.83 ppm) to the corresponding aromatic carbon signal (~114.1 ppm). sdsu.edu

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the conformation and packing of this compound in the crystalline state. cdnsciencepub.com Unlike in solution where molecules are rapidly tumbling, in the solid state, the orientation of the molecule relative to the external magnetic field is fixed. This allows for the measurement of chemical shift anisotropy (CSA), which provides detailed information about the local electronic environment and molecular geometry. rsc.org

Studies using ¹³C cross-polarization/magic-angle spinning (CP/MAS) NMR have been employed to investigate this compound. cdnsciencepub.comrsc.org The principal shielding tensors for the different carbon atoms have been measured, providing insights into the orientation of the methoxy groups relative to the benzene (B151609) ring. rsc.org These experimental ssNMR results, often complemented by quantum chemical calculations, have been used to refine the crystal structure and understand the intermolecular interactions, such as C-H···O hydrogen bonds, that govern the crystal packing. researchgate.netresearchgate.netscienceopen.com The data from ssNMR is particularly useful for validating and refining crystal structures determined by X-ray diffraction. researchgate.netscienceopen.com

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of this compound. photothermal.com

The IR and Raman spectra of this compound exhibit a number of characteristic bands that can be assigned to specific vibrational modes of the molecule.

C-H Stretching: The aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methoxy groups are observed at slightly lower wavenumbers, generally in the 2950-2850 cm⁻¹ range. chegg.com

C=C Stretching: The stretching vibrations of the aromatic ring C=C bonds give rise to characteristic bands in the 1600-1450 cm⁻¹ region. For this compound, a prominent band is often observed around 1511 cm⁻¹. chegg.com

C-O Stretching: The C-O stretching vibrations are particularly informative. The asymmetric C-O-C stretching mode usually appears as a strong band in the IR spectrum, typically around 1237 cm⁻¹, while the symmetric stretch is found near 1041 cm⁻¹. chegg.com

Out-of-Plane Bending: The out-of-plane C-H bending vibrations of the benzene ring are sensitive to the substitution pattern. For a 1,4-disubstituted benzene, a strong band is expected in the 850-800 cm⁻¹ region.

The complementarity of IR and Raman spectroscopy is beneficial in the analysis of this compound due to the molecule's centrosymmetric structure. photothermal.com Vibrations that are Raman active may be IR inactive, and vice versa, providing a more complete vibrational picture. rsc.org

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Vibrational ModeApproximate Wavenumber (cm⁻¹)Spectroscopic Technique
Aromatic C-H Stretch~3015IR
Aliphatic C-H Stretch~2954, ~2837IR
Aromatic C=C Stretch~1511IR
Asymmetric C-O-C Stretch~1237IR
Symmetric C-O-C Stretch~1041IR

Vibrational spectroscopy is also a sensitive probe of molecular conformation. For this compound, the orientation of the two methoxy groups relative to the benzene ring can be studied by analyzing the vibrational spectra in different phases (gas, liquid, and solid) and at various temperatures. colostate.edu While the molecule is generally considered to have a planar or near-planar conformation of the heavy atoms in the solid state, in the gas and liquid phases, there is more conformational flexibility. cdnsciencepub.comcolostate.edu The torsional modes of the methoxy groups, which occur at low frequencies, are of particular interest in these studies. Changes in the vibrational spectra upon phase transition can provide information about changes in molecular conformation and intermolecular interactions. For instance, the appearance of new bands or shifts in existing bands can indicate the presence of different conformers or changes in the crystal packing. colostate.edu

Characteristic Absorption Frequencies and Functional Group Identification

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound confirms its molecular weight of 138.16 g/mol . sigmaaldrich.comnist.gov The molecular ion peak [M]⁺ appears at a mass-to-charge ratio (m/z) of 138. nih.gov

Under electron ionization, the this compound molecule undergoes characteristic fragmentation. The fragmentation pattern is dominated by specific losses of functional groups, which helps in its identification. A common fragmentation pathway involves the loss of a methyl group (CH₃), leading to a significant peak at m/z 123. Subsequent loss of a carbonyl group (CO) from this fragment results in a peak at m/z 95. The base peak in the spectrum can vary depending on the instrument conditions, but the molecular ion at m/z 138 is typically of high intensity. nih.gov Another analysis using a source temperature of 260 °C and 75 eV identified the most intense fragment ion at m/z 95. chemicalbook.com

Advanced techniques such as liquid chromatography-electrospray ionization-quadrupole time-of-flight (LC-ESI-QTOF) mass spectrometry provide further details, particularly for the protonated molecule [M+H]⁺ (precursor m/z 139.0754).

Table 1: Electron Ionization (EI) Mass Spectrometry Fragmentation Data for this compound

This table presents common fragments observed in the EI-MS spectrum of this compound, with their corresponding mass-to-charge ratios (m/z) and relative intensities.

m/zRelative Intensity (%)Possible Fragment Ion
13887.8[C₈H₁₀O₂]⁺ (Molecular Ion)
123100.0[C₇H₇O₂]⁺
1077.9[C₇H₇O]⁺
9521.3[C₆H₇O]⁺
924.8[C₆H₄O]⁺
774.6[C₆H₅]⁺
656.6[C₅H₅]⁺
528.6[C₄H₄]⁺
396.4[C₃H₃]⁺
Data sourced from ChemicalBook, MS-NW-1412. chemicalbook.com

UV-Visible Absorption and Emission Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides insight into the electronic transitions within the this compound molecule. The absorption spectrum is characterized by π-π* transitions within the aromatic system. mdpi.comresearchgate.net In a non-polar solvent like cyclohexane, this compound exhibits multiple absorption maxima. nih.gov The fluorescence spectrum shows an emission peak that is characteristic of the molecule's electronically excited state. In ethanol, this compound has an excitation maximum at 291 nm and an emission maximum at 318 nm. aatbio.com Studies on rotamers of this compound using rotationally resolved electronic Stark spectra have been conducted to determine excited-state dipole moments and transition dipole orientations, providing a deeper understanding of its electronic structure. researchgate.netnih.gov

Table 2: UV-Visible Absorption and Emission Data for this compound

This table summarizes the key absorption and emission maxima for this compound in different solvents.

Spectroscopy TypeSolventWavelength (nm)Molar Extinction Coefficient (log ε)
UV AbsorptionCyclohexane2263.99
UV AbsorptionCyclohexane280 (shoulder)3.40
UV AbsorptionCyclohexane2873.51
UV AbsorptionCyclohexane2903.51
UV AbsorptionCyclohexane2973.41
Fluorescence ExcitationEthanol291-
Fluorescence EmissionEthanol318-
Data sourced from PubChem and AAT Bioquest. nih.govaatbio.com

X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. It provides precise information on molecular geometry, conformation, and the intermolecular forces that govern crystal packing.

The crystal structure of this compound has been redetermined with high accuracy, confirming its orthorhombic crystal system and space group Pbca. nih.gov The molecule itself is nearly planar. chemicalbook.com The ease of growing large single crystals of this compound has made it a standard for evaluating new NMR chemical-shift tensor measurement methods. nih.gov

Studies on derivatives of this compound reveal how substituents affect the molecular structure. For instance, in 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene, the dihedral angle between the central dimethoxybenzene ring and the terminal phenyl ring is 16.46°. iucr.org The conformation of the methoxy groups relative to the benzene ring is a key structural feature. In a study of various dimethoxybenzaldehyde oxime derivatives, the arrangement of the methoxy group and the oxime unit was found to adopt different conformations (s-cis or s-trans) depending on the substitution pattern. nih.gov

Table 3: Crystal Data for this compound

This table provides the crystallographic parameters from the redetermination of the this compound structure.

ParameterValue
Chemical FormulaC₈H₁₀O₂
Molecular Weight138.16 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)7.1757 (3)
b (Å)6.2769 (2)
c (Å)16.5573 (7)
Volume (ų)745.76 (5)
Z (molecules/unit cell)4
Temperature (K)150 (1)
Data sourced from He-Kyoung et al. (2012). nih.gov

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The stability of the crystal lattice is determined by a network of intermolecular interactions. In this compound, weak C—H···O hydrogen bonds help to stabilize the crystal structure. nih.gov In more complex derivatives, a wider range of interactions is observed. For example, the crystal packing of 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene is stabilized by π–π interactions. iucr.org

Chromatographic Techniques for Purity Assessment and Separation Studies

Chromatographic methods are essential for assessing the purity of this compound and for separating it from isomers and other compounds. Gas chromatography (GC) is commonly used to confirm the purity of commercial this compound, which is often available at ≥99.0% purity. avantorsciences.com Preparative GC (prep-GC) has been successfully employed to isolate pure this compound from complex mixtures like essential oils and for use as an internal standard in quantitative NMR experiments. nih.govnih.gov

High-performance liquid chromatography (HPLC) is particularly effective for the separation of constitutional isomers. The separation of 1,2-, 1,3-, and this compound is readily achieved on various reversed-phase columns. chromatographyonline.com Studies have shown that different stationary phases, such as C18, pentafluorophenyl (PFP), and cyano (CN), exhibit different selectivities towards these isomers, with a PFP phase demonstrating the ability to separate a complex mixture of methoxybenzene regio-isomers that co-elute on a standard C18 phase. chromatographyonline.com HPLC is also used to monitor the synthesis and analyze the isomeric yield distribution of more complex structures derived from this compound, such as functionalized pillar nist.govarenes. rsc.org Additionally, thin-layer chromatography (TLC) is a practical technique for monitoring the progress of reactions involving this compound derivatives. rsc.org

Table 4: Chromatographic Methods for the Analysis of this compound

This table outlines various chromatographic techniques and their specific applications for this compound.

TechniqueApplicationStationary Phase ExampleKey Findings
Gas Chromatography (GC)Purity AssessmentSP2100 capillary columnConfirms purity of commercial products (>99.0%). avantorsciences.comrsc.org
Preparative GC (prep-GC)Isolation & QuantificationCapillary column with cryotrapSuccessful isolation from essential oils and use as an internal standard for quantitative NMR. nih.govnih.gov
HPLC (Reversed-Phase)Separation of IsomersACE C18, C18-PFP, CN-ESPFP and CN phases provide excellent separation of trimethoxybenzene regio-isomers; dimethoxybenzene isomers are easily separated on all tested phases. chromatographyonline.com
Thin-Layer Chromatography (TLC)Reaction MonitoringSilica gel 60 F254Effective for tracking the conversion of starting materials to products. rsc.org

Theoretical and Computational Studies on 1,4 Dimethoxybenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,4-dimethoxybenzene (B90301). These calculations solve the Schrödinger equation for the molecule, providing information about its electronic structure, energy, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netsmu.edunih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. ntnu.no A key application of DFT is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netiucr.orgphyschemres.orgconicet.gov.ar

The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). conicet.gov.ar The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netphyschemres.org A smaller gap generally indicates a more reactive molecule. physchemres.org

For this compound and its derivatives, DFT calculations have been employed to determine these orbital energies and the resulting energy gap. researchgate.netiucr.org For instance, DFT calculations at the B3LYP/6–311G(d,p) level of theory have been used to determine the HOMO and LUMO energies. iucr.orgiucr.org These calculations reveal how the methoxy (B1213986) groups influence the electron distribution within the benzene (B151609) ring, affecting the molecule's reactivity. The electronic properties, including HOMO-LUMO energy levels and energy gaps, have been analyzed using various DFT functionals such as PBE, PBE0, and B3LYP. researchgate.netnih.gov

Interactive Table: Calculated DFT Parameters for a this compound Derivative

Parameter Value
HOMO Energy (EHOMO) -5.813 eV
LUMO Energy (ELUMO) -3.096 eV
HOMO-LUMO Gap 2.717 eV

Data derived from DFT calculations at the B3LYP/6–311G(d,p) level of theory for a derivative based on a 1,4-distyryl-2,5-dimethoxybenzene core. iucr.org

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. ntnu.no These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are used to perform geometry optimization, which is the process of finding the most stable three-dimensional arrangement of atoms in a molecule—the configuration with the minimum energy. ntnu.noresearchgate.nettau.ac.il

For this compound, ab initio calculations have been used to determine its optimal geometry, including bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net These calculations have shown that the molecule is not perfectly planar, with the methoxy groups exhibiting some rotation relative to the benzene ring. iucr.org The accuracy of these optimized geometries can be validated by comparing them with experimental data obtained from techniques like X-ray crystallography. iucr.org Furthermore, these methods allow for the calculation of the molecule's total energy and enthalpy of formation. researchgate.net

Computational methods are invaluable for predicting various spectroscopic parameters, which can then be compared with experimental spectra to validate both the theoretical models and the experimental assignments. For this compound, theoretical calculations have been used to predict its vibrational (infrared and Raman) and electronic (UV-Visible) spectra. conicet.gov.arresearchgate.net

Time-dependent DFT (TD-DFT) is a common approach for calculating electronic excitation energies and predicting UV-Visible absorption spectra. conicet.gov.ar These calculations can help assign the observed absorption bands to specific electronic transitions within the molecule. conicet.gov.ar For instance, calculations on a derivative of this compound predicted a vertical excitation from the ground state (S0) to the first excited state (S1) at 497.44 nm and a vertical emission from S1 to S0 at 546.03 nm. iucr.org

Similarly, the vibrational frequencies and intensities for infrared (IR) and Raman spectra can be calculated using methods like DFT. researchgate.net These theoretical spectra aid in the assignment of the experimental vibrational modes to specific molecular motions, such as C-H stretching, C-C aromatic stretching, and the vibrations of the methoxy groups.

Ab Initio Methods for Energy and Geometry Optimization

Molecular Dynamics Simulations for Conformational Changes and Solvation Effects

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. scielo.brresearchgate.net By solving Newton's equations of motion, MD simulations can model the dynamic behavior of this compound, including its conformational changes and interactions with solvent molecules. scielo.brnih.govnih.gov

These simulations are particularly useful for understanding how the molecule behaves in a solution, a phenomenon known as solvation. nih.govnih.gov The presence of a solvent can significantly influence the conformational preferences and reactivity of this compound. scirp.orgacs.org MD simulations can model the explicit interactions between the solute (this compound) and the individual solvent molecules, providing insights into the structure of the solvation shell and the thermodynamics of the solvation process. scielo.brnih.gov This is crucial for accurately predicting properties and reaction outcomes in a realistic chemical environment. scirp.orgacs.org

Furthermore, MD simulations can explore the conformational landscape of this compound. The methoxy groups can rotate relative to the benzene ring, leading to different conformers. MD simulations can track these conformational changes over time and determine the relative populations of different conformers at a given temperature. researchgate.netacs.org

Reaction Mechanism Elucidation using Computational Approaches (e.g., transition state analysis)

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions involving this compound. smu.eduresearchgate.netpku.edu.cn By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states. smu.eduscirp.org

The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. smu.edu Locating the transition state structure and calculating its energy allows for the determination of the activation energy, which is a key factor governing the reaction rate.

For this compound, computational methods have been used to study its oxidation mechanism, which is relevant to its application as an overcharge protection additive in lithium-ion batteries. researchgate.netpku.edu.cn DFT calculations have shown that the initial step is a one-electron oxidation to form a radical cation. researchgate.netpku.edu.cn Subsequent steps, such as proton loss and polymerization, have also been investigated computationally. researchgate.netpku.edu.cn These studies provide a step-by-step picture of the reaction pathway, identifying the most likely sequence of events and the energy changes associated with each step. researchgate.netpku.edu.cn

Prediction of Electrochemical Potentials and Redox Behavior

Computational methods, particularly DFT, are widely used to predict the electrochemical properties of molecules like this compound. researchgate.netpku.edu.cnnih.gov The redox potential, which is the measure of a molecule's tendency to gain or lose electrons, can be calculated theoretically. These predictions are crucial for applications where the redox behavior is central, such as in redox flow batteries or as redox shuttles in lithium-ion batteries. acs.orgacs.orgresearchgate.netrsc.org

The oxidation potential of this compound has been calculated using various DFT methods. researchgate.netpku.edu.cn For example, calculations using B3LYP and MP2 methods predicted oxidation potentials of 4.12 V and 4.05 V (vs. Li/Li+), respectively. researchgate.netpku.edu.cn These theoretical values are in good agreement with experimental measurements and confirm that this compound is oxidized at a suitable potential for overcharge protection applications. researchgate.netpku.edu.cn

Furthermore, computational studies have explored how substituents on the benzene ring can modify the redox potential. nih.gov It has been found that electron-donating groups tend to lower the oxidation potential, while electron-withdrawing groups increase it. nih.gov This allows for the rational design of new this compound derivatives with tailored electrochemical properties for specific applications. nih.gov

Interactive Table: Calculated Oxidation Potentials of this compound

Computational Method Predicted Oxidation Potential (vs. Li/Li+)
B3LYP 4.12 V
MP2 4.05 V
B3LYP/6-311+G(d) 4.13 V

Data from theoretical calculations on this compound for its use as an overcharge protection additive. researchgate.netpku.edu.cnnih.gov

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the reactivity and properties of chemical compounds based on their molecular structure. mdpi.com These models establish a mathematical relationship between the chemical's structure and its activity or a specific property. acs.orgkg.ac.rs For this compound, these models have been employed to understand and predict its behavior in various chemical and biological systems.

QSRR and QSPR studies typically involve generating a set of molecular descriptors that numerically represent the compound's structural features. These descriptors can include topological indices, which are numerical values derived from the molecular graph, as well as quantum chemical parameters. kg.ac.rsresearchgate.net Multiple linear regression (MLR) is a common statistical method used to develop the relationship between these descriptors and the property of interest. kg.ac.rs

Research Findings in QSRR/QSPR Studies

Several studies have incorporated this compound in the development and validation of QSRR and QSPR models for a range of endpoints.

Toxicity Prediction:

In the field of toxicology, QSAR (a subset of QSRR) models have been developed to predict the acute toxicity of organic chemicals. One study focusing on the toxicity of various organic chemicals to the fathead minnow included this compound in its dataset. acs.org The model aimed to establish a relationship between the chemicals' physicochemical properties and their toxic effects. acs.org For instance, the toxicity of 2-cresol was found to be 5.0 times greater than that of this compound, despite having similar octanol-water partition coefficients, highlighting the influence of other structural and reactivity parameters. acs.org Another QSAR study on the acute toxicity of aromatic compounds to mammals, using oral LD50 values for rats, also included this compound. researchgate.net This research utilized a Genetic Algorithm and multiple regression analysis to select descriptors and build predictive models. researchgate.net

A comparative QSTR (Quantitative Structure-Toxicity Relationship) study on the acute toxicity of diverse organic compounds to the fathead minnow also featured this compound. This study compared the effectiveness of descriptors calculated using semi-empirical (AM1, PM3), Hartree-Fock (HF), and Density Functional Theory (DFT) methods. mdpi.com The results indicated that models based on DFT and HF calculations provided better statistical quality. mdpi.com

Reactivity and Property Prediction:

QSPR models have been used to predict various physicochemical properties. A study on the gas heat capacity (Cv) of 69 benzene derivatives, including this compound, utilized topological indices such as the Wiener (W), Szeged (Sz), and first-order molecular connectivity (1χ) indices. kg.ac.rsresearchgate.net The best model, incorporating three descriptors (1χ, W, and Sz), showed a strong correlation with the experimental heat capacity values. kg.ac.rsresearchgate.net

Another study focused on modeling the reactivity of ozone and sulphate radicals towards organic chemicals in water. rsc.org This research included this compound in its dataset for developing a QSRR model to predict reaction rate constants. rsc.org Furthermore, computational studies have investigated the stability of dimethoxybenzene derivatives as catholyte candidates, computing properties like oxidation potential and reorganization energy. acs.org

The following table summarizes the inclusion of this compound in various QSRR/QSPR studies and the modeled properties:

Study FocusModeled Property/ActivityOther Compounds in Study (Examples)
Acute toxicity to fathead minnowlogLC502-nitrotoluene, 3-nitrotoluene, 4-nitrotoluene, benzophenone
Reactivity with sulphate radicalslog kSO41,3-dimethoxy-benzene, 1,4-dioxane, 1-heptanol
Gas heat capacity of benzene derivativesHeat capacity (Cv)4-Methyl-2,6-dinitroaniline, 2-Methyl-3-nitroaniline, 5-Methyl-2,6-dinitroaniline
Acute oral toxicity in ratsLog(LD50)^-1Benzene, toluene, phenols, xylenes

Table 1. Examples of QSRR/QSPR Studies Including this compound

Data Tables from Research Findings

The following table presents data for this compound and a selection of other compounds from a QSAR study on the toxicity of organic chemicals to the fathead minnow. acs.org

Compoundlog(1/C)Rπ*βαHlog P
This compound2.030.8061.0000.503.07
2-nitrotoluene2.300.8661.1100.273.57
3-nitrotoluene2.420.8741.1000.253.63
4-nitrotoluene2.530.8701.1100.283.76
Benzophenone3.181.4471.5000.494.09

Table 2. Physicochemical Parameters and Toxicity Data for Selected Organic Chemicals acs.org

log(1/C): Molar concentration for 50% mortality of fathead minnow.

R: Molar refraction.

π*: A measure of polarity/polarizability.

β: A measure of hydrogen bond acceptor basicity.

αH: A measure of hydrogen bond donor acidity.

log P: Octanol-water partition coefficient.

In another study modeling the reactivity with sulphate radicals, the experimental logarithmic rate constant for this compound was reported. rsc.org

Compoundlogk (experimental)Dependent Variable
1,3-dimethoxy-benzene9.845log kSO4
1,4-dimethoxy-benzene9.857log kSO4
1,4-dioxane7.612log kSO4
1-heptanol8.398log kSO4

Table 3. Experimental Rate Constants for Reaction with Sulphate Radicals rsc.org

Applications of 1,4 Dimethoxybenzene in Advanced Materials Science and Engineering

Precursor in Polymer Synthesis

The chemical structure of 1,4-dimethoxybenzene (B90301) makes it a valuable precursor in the field of polymer chemistry. chemicalbull.com It can be incorporated into polymer backbones or used to create crosslinked networks, imparting specific electronic and physical properties to the resulting materials.

While not always a direct monomer in the conventional sense, this compound and its derivatives are integral to the synthesis of various polymers, including polyethers and polyesters. A common method involves first converting DMB into a more reactive monomer. For instance, the reaction of this compound with butyllithium (B86547) followed by ethylene (B1197577) oxide yields β-hydroxyethyl-1,4-dimethoxybenzene. societechimiquedefrance.fr Subsequent dehydration of this alcohol produces 2,5-dimethoxystyrene, a vinyl monomer that can undergo addition polymerization to form polymers like poly(vinylhydroquinone) after deprotection. societechimiquedefrance.fr

Furthermore, DMB is used in Friedel–Crafts polycondensation reactions. It can act as a nucleophilic monomer, reacting with electrophilic monomers like 4-substituted benzaldehydes to produce high-molecular-weight linear polymers with a triarylmethane-based backbone. acs.org In other specialized applications, this compound has been used as a solvent in the lipase-catalyzed enzymatic polymerization to produce high-molecular-weight poly(ester-urethane)s. researchgate.net

This compound plays a significant role in the synthesis of conjugated polymers, which are valued for their electronic and optical properties. It can be used as a comonomer to tune the properties of the final polymer. A notable example is the synthesis of poly(carbazole-co-1,4-dimethoxybenzene) derivatives through the Wittig-Horner reaction. mdpi.comnih.gov In these copolymers, the electron-donating methoxy (B1213986) groups of the DMB unit are introduced to enhance the delocalization of electrons along the polycarbazole backbone, influencing the material's optical and electrical characteristics. mdpi.com

Additionally, this compound serves as an external crosslinker in a "knitting" strategy to create hypercrosslinked conjugated microporous polymers (HCCMPs). researchgate.net This method uses DMB to link rigid aromatic building blocks, resulting in a microporous structure with a high surface area, suitable for applications such as gas storage. researchgate.net

Polymer System Synthetic Method Role of this compound Key Finding/Application
Poly(carbazole-co-1,4-dimethoxybenzene)Wittig–Horner ReactionComonomerEnhanced electrochemiluminescence (ECL) signal with increased degree of polymerization, used in sensors for Fe³⁺ detection. mdpi.comnih.gov
Triarylmethane-based PolymersFriedel–Crafts PolycondensationNucleophilic MonomerSynthesis of high-molecular-weight, regioselective linear polymers. acs.org
Hypercrosslinked Conjugated Microporous Polymers (HCCMPs)Friedel-Crafts Alkylation ("Knitting")External CrosslinkerProduction of high surface area (up to 800 m²g⁻¹) microporous polymers for gas uptake (H₂ and CO₂). researchgate.net

Monomer in Polyether and Polyester Formulations

Building Block for Functional Organic Materials

The inherent electronic properties of the this compound ring system make it an excellent foundational unit for a variety of functional organic materials designed for applications in electronics, energy storage, and self-assembling systems.

This compound is a key component in the design of organic semiconductors (OSCs), which are materials central to technologies like organic light-emitting diodes (OLEDs) and organic solar cells. helsinki.fiacs.org Theoretical studies have explored semiconducting oligomers based on this compound, thiophene, and thiazole. researchpromo.com These studies, using DFT and TDDFT methods, calculated the frontier orbital energies (HOMO/LUMO) and band gaps, finding that longer oligomers exhibit band gaps between 2.53 to 2.72 eV, making them potentially useful as components in solar cells. researchpromo.comresearchgate.net The electron-donating nature of the methoxy groups enhances the electron density of the benzene (B151609) ring, a crucial factor in its semiconducting behavior. solubilityofthings.com Derivatives such as 2,5-diaryl-1,4-dimethoxybenzene are also studied for their optoelectronic properties and potential as n-type organic semiconductors. researchgate.net

Oligomer System Theoretical Method Calculated Band Gap (Eg) Calculated Absorption Wavelength (λmax) Potential Application
Oligomers of this compound, thiophene, and thiazoleB3LYP/6-31G(d,p)2.53 - 2.72 eV524 - 556 nmComponents in solar cells researchpromo.comresearchgate.net

A highly significant application of this compound is in the field of energy storage, particularly in non-aqueous redox flow batteries (RFBs). pnnl.gov Derivatives of DMB are considered excellent candidates for catholyte materials, which store positive charge. osti.govosti.gov These molecules exhibit desirable properties such as high open-circuit potentials and good electrochemical reversibility. pnnl.gov

When oxidized, DMB forms a stable radical cation, which is the active species for charge storage. mit.edu A key area of research focuses on modifying the DMB core to improve the stability of this radical cation and the solubility of the molecule in organic electrolytes, which are critical for long-term battery performance. pnnl.govmit.eduacs.org For example, 2,5-di-tert-butyl-1,4-dimethoxybenzene (DBB) has been used as a catholyte in an all-organic redox flow battery, achieving a high open-circuit voltage of 2.97 V. rsc.orgnih.gov Systematic substitution of the DMB core allows for fine-tuning of properties like redox potential and solubility. osti.gov

DMB Derivative Application/System Key Performance Metric Reference
2,5-di-tert-butyl-1,4-dimethoxybenzene (DBB)Catholyte in an all-organic RFBOpen Circuit Voltage: 2.97 V; Average Coulombic Efficiency: 72% over 95 cycles rsc.orgnih.gov
Combinatorial set of DMB derivativesCatholyte material for non-aqueous RFBIntrinsic Capacity: 161 mAh/g; Stable operation for 100 cycles mit.edu
Halogenated this compound derivativesSoluble charge storage materialsImproved solubility and redox potentials compared to some alkylated derivatives osti.gov

This compound is a fundamental building block for pillar[n]arenes, a class of macrocyclic host molecules that are pillars of supramolecular chemistry. mdpi.com Pillar[n]arenes are synthesized through the condensation of this compound (or other hydroquinone (B1673460) derivatives) with paraformaldehyde. mdpi.comdoi.org The resulting pillar-shaped molecules have an electron-rich cavity that can form host-guest complexes with various molecules, leading to the construction of complex, self-assembled supramolecular materials. aip.orgchinesechemsoc.org

Recent research has demonstrated that these pillar[n]arene structures can be functionalized to create liquid crystalline materials. By attaching alkoxy benzoic acid groups to a pillar cymitquimica.comarene core synthesized from DMB, multifunctional supramolecular systems were created that exhibit nematic liquid crystal phases. doi.org These materials show enantiotropic mesogenic behavior over a wide temperature range, demonstrating how the rigid, symmetric core derived from this compound can be used to induce ordered phases in soft matter. doi.org

Charge Transfer Complexes and Radical Cation Salts for Energy Storage (e.g., Redox Flow Batteries)

Solvents and Reagents in Specialized Chemical Processes

This compound, also known as hydroquinone dimethyl ether, serves a significant role in various specialized chemical processes, acting as both a solvent and a key reagent. Its unique structural and electronic properties make it a versatile component in organic synthesis and industrial applications.

As a solvent, this compound exhibits moderate polarity and is sparingly soluble in water but shows good solubility in a range of organic solvents like ethanol, acetone, and chloroform (B151607). solubilityofthings.com This solubility profile makes it a suitable medium for specific reactions where a non-polar environment is preferred. solubilityofthings.com Its relatively high boiling point also allows for its use in reactions requiring elevated temperatures. In industrial settings, it is sometimes used as a solvent in the production of paints and plastics, where it can also function as a weathering agent to improve the durability of the final products. lookchem.comnih.gov

Beyond its role as a solvent, this compound is a crucial reagent and intermediate in the synthesis of more complex molecules. solubilityofthings.com Its electron-rich aromatic ring, activated by two electron-donating methoxy groups, makes it highly susceptible to electrophilic aromatic substitution reactions. solubilityofthings.com A prominent example is the Friedel-Crafts acylation of this compound to produce 2,5-dimethoxyacetophenone, a valuable intermediate in the manufacturing of fine chemicals. researchgate.net This reaction has been studied extensively with various catalysts, including solid acids, to develop more environmentally friendly and efficient synthetic routes. researchgate.net

Furthermore, this compound is a precursor in the synthesis of other important chemical compounds. For instance, it can be chlorinated to produce chloro-1,4-dimethoxybenzene, a reaction that can be carried out using chlorine gas and a catalyst like titanium tetrachloride. google.com It is also used in the synthesis of certain Naphthol dyes. nih.gov The reactivity of this compound allows it to be a foundational building block for a variety of organic molecules with applications in pharmaceuticals and agrochemicals. solubilityofthings.com

Table 1: Selected Chemical Reactions Involving this compound

Reaction TypeReactantsCatalyst/ConditionsProduct(s)Application of Product
Friedel-Crafts AcylationThis compound, Acetic Anhydride (B1165640)Solid Acid Catalysts (e.g., Amberlyst-15)2,5-DimethoxyacetophenoneIntermediate for fine chemicals
ChlorinationThis compound, ChlorineTitanium TetrachlorideChloro-1,4-dimethoxybenzeneChemical intermediate
Methylation of HydroquinoneHydroquinone, Dimethyl Sulfate (B86663)AlkaliThis compoundIntermediate for dyes, etc.
Wittig-Horner Reaction2,5-di-(ethoxy phosphoryl methylene)-1,4-dimethoxybenzene, Diformyl-9-alkylcarbazole-Poly(carbazole-co-1,4-dimethoxybenzene)Electrochemiluminescent materials

Applications in Chemo-Sensors and Sensing Platforms

The unique electronic and photophysical properties of this compound and its derivatives have led to their incorporation into the design of chemosensors and advanced sensing platforms. These sensors are capable of detecting a variety of analytes, including metal ions, with high sensitivity and selectivity.

A notable application of this compound in this field is in the synthesis of electrochemiluminescent (ECL) polymers. For example, poly(carbazole-co-1,4-dimethoxybenzene) derivatives have been synthesized and utilized to construct ECL sensors for the detection of ferric ions (Fe³⁺). mdpi.com In these systems, the polymer is immobilized on an electrode, and the ECL signal is quenched or enhanced in the presence of the target analyte. mdpi.com This specific sensor for Fe³⁺ demonstrated a wide detection range and a low detection limit, highlighting its potential for monitoring iron levels in various contexts. mdpi.com The detection of iron is crucial as both its deficiency and overload can lead to significant health issues. researchgate.net

The underlying principle of these chemosensors often involves the interaction of the analyte with the sensor molecule, leading to a measurable change in its optical or electrochemical properties. The electron-rich nature of the this compound unit can play a crucial role in these interactions, either by directly coordinating with the analyte or by modulating the electronic properties of the larger sensor molecule. The development of such sensors is a rapidly growing field, with the potential to revolutionize medical diagnostics and environmental monitoring by providing fast, low-cost, and highly sensitive detection methods. frontiersin.orgnih.gov

Table 2: this compound in Chemosensor Development

Sensor TypeTarget AnalyteSensing MechanismKey Features
Electrochemiluminescent (ECL) SensorFe³⁺ECL signal quenching upon complexationHigh sensitivity, wide detection range, low detection limit
Fluorescent ChemosensorVarious metal ions and moleculesChanges in fluorescence intensity or wavelengthHigh selectivity, potential for in-vivo imaging

Role in Dye Synthesis and Chromophores

This compound and its derivatives are valuable building blocks in the synthesis of dyes and chromophores, which are molecules responsible for color. stainsfile.com The electron-donating methoxy groups on the benzene ring enhance the electron density, which is a key feature for the creation of colored compounds. solubilityofthings.com

Specifically, this compound is used as an intermediate in the production of diazo dyes. lookchem.comchemicalbook.comecochemchina.comguidechem.comfishersci.se Diazo dyes are a large class of organic dyes that contain the functional group R-N=N-R', where R and R' are typically aromatic rings. The synthesis of these dyes often involves the diazotization of an aromatic amine, followed by coupling with an electron-rich coupling component. While this compound itself is not a diazo dye, its derivatives can serve as either the diazonium component or the coupling component in these reactions.

Furthermore, the this compound moiety is incorporated into more complex chromophore systems. For instance, it has been used in the synthesis of photoluminescent oligo(phenylene vinylene)s, such as 1,4-bis-(α-cyano-4-methoxystyryl)-2,5-dimethoxybenzene. researchgate.net These materials exhibit strong fluorescence and their emission properties can be tuned, making them interesting for applications in optoelectronics and as fluorescent probes. The synthesis of a diamino substituted terphenyldivinyl chromophore, (E,E)-1,4-bis(4'-aminostyryl)-2,5-dimethoxybenzene, has also been reported, highlighting the versatility of the this compound scaffold in creating extended π-conjugated systems with desirable optical properties. mdpi.com In another example, the synthesis of pillar lookchem.comarenes, which can be used for the molecular encapsulation of chromophores, involves the reaction of this compound with formaldehyde. sdstate.edu

Environmental Fate and Green Chemistry Considerations Excluding Toxicity Aspects

Degradation Pathways in Environmental Systems (e.g., Photodegradation in Ice and Aqueous Solution)

1,4-Dimethoxybenzene (B90301), an organic compound found in various natural sources and used in several industries, is subject to degradation in the environment through various pathways. lookchem.comwikipedia.org One of the key degradation mechanisms is photodegradation, which occurs when the compound absorbs light, leading to its chemical breakdown. This process has been studied in both aqueous solutions and on ice surfaces, revealing significant differences in degradation rates and efficiencies.

Research has shown that the photodegradation of this compound is notably enhanced at the air-ice interface compared to in aqueous solutions. copernicus.orgescholarship.org This enhancement is attributed to two main factors: a modest shift in the compound's light absorption to longer, more environmentally relevant wavelengths (a bathochromic shift) and, more significantly, a much higher quantum yield for its decay at the interface. copernicus.org The quantum yield, which represents the efficiency of a photochemical process, is estimated to be 6 to 24 times larger at the air-ice interface. copernicus.orgescholarship.org Specifically, the quantum yield for this compound in aqueous solution is approximately 0.0020, while at the air-ice interface, it is significantly higher. copernicus.org This increased efficiency at the air-ice interface is the primary driver for the observed 15- to 30-fold enhancement in photodegradation rates. copernicus.orgescholarship.org

The photodegradation process involves the absorption of photons, which can be influenced by the surrounding environment. copernicus.org For instance, the geometry of the phenyl ring in this compound is primarily responsible for shifts in its absorption spectrum. copernicus.org In addition to direct photodegradation, reactive species present in the environment can also contribute to the breakdown of this compound. For example, it can be used as a probe for detecting certain reactive chlorine species. nih.gov

The following table summarizes the photodegradation rate enhancements of this compound in different environmental compartments:

Environmental CompartmentPhotodegradation Rate Enhancement (compared to aqueous solution)
Liquid-Like Regions (LLRs) in ice3- to 6-fold escholarship.org
Air-Ice Interface15- to 30-fold copernicus.orgescholarship.org

Chemical Metabolites and Environmental Transformation Products

The degradation of this compound in the environment leads to the formation of various chemical metabolites and transformation products. The specific products formed depend on the degradation pathway, such as ozonolysis or microbial degradation.

In aqueous solutions, the ozonolysis of this compound yields a range of products. The major identified product is methyl(2Z,4E)-4-methoxy-6-oxo-hexa-2,4-dienoate, with a yield of 52%. acs.org Other significant products include hydroquinone (B1673460) (2% yield) and 1,4-benzoquinone (B44022) (8% yield). acs.org Additionally, smaller quantities of 2,5-dimethoxyhydroquinone and 2,5-dimethoxy-1,4-benzoquinone (B1209882) are formed. acs.org This process also generates reactive oxygen species such as singlet oxygen (6% yield), hydrogen peroxide (56% yield), and hydroxyl radicals (~17%). acs.org

Microbial activity also plays a role in the transformation of this compound and its chlorinated derivatives. In anaerobic conditions, chlorinated hydroquinone metabolites, such as 2,3,5,6-tetrachloro-1,4-dimethoxybenzene, can be demethylated by bacteria to form tetrachlorohydroquinone (B164984) (TCHQ). nih.gov This TCHQ can be further dechlorinated to trichlorohydroquinone and 2,5-dichlorohydroquinone. nih.gov Specific strains of bacteria, like Desulfitobacterium hafniense, can sequentially dechlorinate and demethylate these compounds, ultimately leading to the formation of 1,4-dihydroquinone (hydroquinone), which can be further mineralized. nih.gov

The table below lists some of the identified chemical metabolites and transformation products of this compound from ozonolysis in aqueous solution:

ProductYield (%)
Methyl(2Z,4E)-4-methoxy-6-oxo-hexa-2,4-dienoate52 acs.org
Hydrogen Peroxide56 acs.org
Hydroxyl Radicals~17 acs.org
1,4-Benzoquinone8 acs.org
Singlet Oxygen6 acs.org
Hydroquinone2 acs.org
2,5-DimethoxyhydroquinoneNot quantified acs.org
2,5-Dimethoxy-1,4-benzoquinoneNot quantified acs.org

Sustainable Synthesis and Waste Minimization in this compound Production Processes

Traditional methods for synthesizing this compound often involve the use of hazardous reagents and generate significant waste. A common method is the methylation of hydroquinone using dimethyl sulfate (B86663) and an alkali. wikipedia.orgchemicalbook.comprepchem.com However, there is a growing interest in developing more sustainable and greener synthesis routes that minimize waste and utilize less toxic substances.

One approach to greener synthesis is the use of solid acid catalysts in Friedel-Crafts reactions. For example, the acylation of this compound to produce 2,5-dimethoxyacetophenone, a valuable intermediate, has been studied using various solid acid catalysts like sulfated zirconia and cation exchange resins. researchgate.net These solid catalysts can be recovered and reused, reducing waste compared to homogeneous catalysts. researchgate.net Research into solvent-free reaction conditions further enhances the green credentials of these processes. researchgate.netchemspider.com

Another sustainable approach involves exploring alternative reagents and reaction conditions. For instance, the synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene, a derivative of this compound, has been demonstrated using t-butanol and sulfuric acid, which is presented as a greener alternative to some traditional Friedel-Crafts alkylations. scribd.com Additionally, the use of acetic acid with a zinc dust catalyst is highlighted as a method that aligns with green chemistry principles. scribd.com

Efforts to minimize waste also include optimizing reaction conditions to improve yield and selectivity, thereby reducing the formation of byproducts. For example, in the chlorination of this compound, careful control of the reaction using a titanium tetrachloride catalyst can improve the yield of the desired monochlorinated product and allow for the recycling of unreacted starting material. google.com

The following table outlines some green chemistry approaches in the synthesis of this compound and its derivatives:

Green Chemistry ApproachDescription
Use of Solid Acid CatalystsEmploying recyclable catalysts like sulfated zirconia or ion-exchange resins to replace corrosive and waste-generating homogeneous catalysts. researchgate.net
Solventless ReactionsConducting reactions without a solvent to reduce waste and environmental impact. researchgate.netchemspider.com
Alternative ReagentsUtilizing less hazardous reagents, such as using t-butanol and sulfuric acid for alkylation. scribd.com
Catalytic ProcessesUsing catalysts like zinc dust in acetic acid to promote greener reactions. scribd.com
Process Optimization and RecyclingFine-tuning reaction conditions to maximize the yield of the desired product and recycling unreacted starting materials to minimize waste. google.com

Green Analytical Methods for Environmental Monitoring of the Compound

The monitoring of this compound in the environment requires analytical methods that are not only accurate and sensitive but also environmentally friendly. Green analytical chemistry (GAC) principles aim to reduce the environmental impact of analytical processes by minimizing solvent and reagent use, reducing waste, and improving energy efficiency. researchgate.netresearchgate.net

Several green analytical techniques are applicable to the monitoring of this compound. Green chromatography, which includes both gas chromatography (GC) and liquid chromatography (LC), focuses on reducing the use of hazardous solvents and gases. mdpi.com For instance, using hydrogen as a carrier gas in GC instead of helium is a greener alternative. mdpi.com

Sample preparation is a critical step in analytical procedures and often a major source of waste. Green sample preparation techniques like solid-phase microextraction (SPME) and liquid-phase microextraction (LPME) are solvent-free or use minimal amounts of solvent, making them more sustainable. mdpi.com

Electrochemical methods, including the use of electrochemical sensors, offer a green alternative for real-time and in-process monitoring. mdpi.com These methods are highly sensitive, provide rapid results, and have a minimal environmental footprint due to reduced reagent consumption. mdpi.com For instance, an electrochemiluminescence (ECL) sensor has been developed for the detection of Fe³⁺ using a polymer containing this compound units, demonstrating the potential of such materials in green analytical applications. mdpi.comnih.gov

Spectroscopic methods like Raman, Fourier-transform infrared (FTIR), and ultraviolet-visible (UV-Vis) spectroscopy are also valuable green analytical tools. mdpi.com They often allow for real-time, in-situ analysis, reducing the need for extensive sample preparation and waste generation. mdpi.com

The table below summarizes some green analytical methods that can be applied to the environmental monitoring of this compound:

Green Analytical TechniquePrinciples and Advantages
Green Chromatography (GC and LC)Reduces or eliminates the use of toxic solvents and gases. mdpi.com
Solid-Phase Microextraction (SPME)A solvent-free sample preparation technique with high sensitivity. mdpi.com
Liquid-Phase Microextraction (LPME)Minimizes solvent consumption during sample preparation. mdpi.com
Electrochemical SensorsOffer high sensitivity, rapid response, and minimal waste for real-time monitoring. mdpi.commdpi.com
Real-Time Spectroscopic MethodsEnable in-situ analysis, reducing the need for sample preparation and waste generation. mdpi.com

Emerging Research Frontiers and Future Directions for 1,4 Dimethoxybenzene Chemistry

Integration in Nanoscience and Nanomaterials for Specific Functionalities

The integration of 1,4-dimethoxybenzene (B90301) into the realm of nanoscience is leading to the development of nanomaterials with tailored properties and specific functionalities. Its utility stems from its role as a fundamental building block in the bottom-up construction of sophisticated nanostructures. iupac.org Nanomaterials, which have at least one dimension in the 1-100 nanometer range, exhibit unique properties compared to their bulk counterparts due to their high surface-area-to-volume ratio and quantum effects. cosqc.gov.iqung.si

Researchers are utilizing this compound and its derivatives to construct components of molecular machines and functional polymers. For instance, it has been incorporated as a peripheral unit in dendrimers, which are complex, branched macromolecules. iupac.org In these structures, the this compound units can participate in energy transfer processes, absorbing light energy and funneling it to a central core, a critical function for developing light-harvesting nanosystems. iupac.org

Furthermore, the structure of this compound makes it a valuable precursor in the synthesis of more complex organic nanomaterials like micelles and polymers, which possess weak, noncovalent bonds that allow for easy modification into various shapes. cosqc.gov.iq Its derivatives, such as 2-fluoro-1,4-dimethoxybenzene, are also recognized as important building blocks in materials science for formulating advanced materials with specific, tailored properties. chemimpex.com The compound's ability to participate in various chemical reactions allows for its incorporation into larger, functional nanostructured systems, paving the way for innovations in fields ranging from electronics to nanomedicine. researchgate.netraccefyn.co

Table 1: Applications of this compound in Nanoscience

Application AreaSpecific Role of this compoundResulting Functionality
Dendrimers Peripheral light-absorbing unitIntramolecular energy transfer
Functional Polymers Monomeric building blockCreation of advanced materials with tailored properties chemimpex.com
Nanoparticle Synthesis Precursor for organic nanomaterialsFormation of micelles and other nanostructures cosqc.gov.iqresearchgate.net
Hybrid Nanomaterials Organic component in hybrid systemsCombining properties for novel applications raccefyn.co

Advanced Catalytic Transformations and C-H Activation Strategies

The selective functionalization of carbon-hydrogen (C-H) bonds is a central goal in modern organic synthesis, offering a more atom-economical and efficient way to build complex molecules. nih.gov The this compound scaffold is an excellent substrate for these advanced catalytic transformations, where the methoxy (B1213986) groups act as directing groups, guiding the reaction to specific positions on the aromatic ring. nih.gov

Transition metal catalysts, particularly those based on rhodium, palladium, and iron, are frequently employed for C-H activation. nih.govmdpi.com In the context of this compound, the electron-donating methoxy groups enhance the reactivity of the benzene (B151609) ring towards electrophiles and facilitate ortho-C-H activation. nih.govsolubilityofthings.com For example, rhodium catalysts have been used to achieve ortho-alkylation, where an alkyl group is selectively added to the carbon atom adjacent to a methoxy group. nih.gov

Recent research has also explored "through-space" metal/hydrogen shifts, such as 1,4-migrations, which allow for the functionalization of C-H bonds that are otherwise difficult to activate directly. nih.gov Mechanistic studies, including deuterium (B1214612) labeling, have revealed unusual migration pathways, such as a "double 1,4-Rh migration" involving the sp³ C-H bonds of the methoxy group itself. nih.gov These sophisticated catalytic strategies, applied to the this compound framework, enable the construction of highly substituted and complex aromatic compounds that are valuable intermediates in pharmaceuticals and materials science. mdpi.commdpi.com

Table 2: C-H Activation Strategies Involving this compound

Catalyst TypeTransformationDirecting GroupKey Finding
Rhodium (Rh) Ortho-alkylation, 1,3-Aryl MigrationMethoxy GroupMethoxy groups direct functionalization and can participate in unique migration pathways. nih.govnih.gov
Iron (Fe) Annulation to form IsoquinolinesImine (formed from a derivative)Provides access to important heterocyclic substructures. mdpi.com
Palladium (Pd) 1,4-Migration in coupling reactionsMethoxy GroupEnables selective functionalization of sp² C-H bonds. nih.gov
Ruthenium (Ru) Ortho-alkylation of aryl ketonesKetone (on derivative)Early example of heteroatom-directed C-H functionalization. nih.gov

Photoresponsive Materials and Molecular Switches based on this compound Scaffolds

Photoresponsive materials and molecular switches, which change their properties upon exposure to light or other external stimuli, are at the heart of developing "smart" materials for applications in data storage, sensors, and molecular machines. rsc.orgmdpi.com The this compound scaffold is an emerging platform for designing such systems.

A remarkable property of this compound is the spontaneous mechanical response of its molecular crystals. When recrystallized under specific conditions, thin plate-like crystals of this compound have been observed to spontaneously curl and roll up, and then suddenly uncurl and return to their flat shape. acs.org This behavior, driven by internal structural transformations, demonstrates a direct conversion of chemical energy into mechanical motion at the macroscopic level, highlighting its potential as a crystalline actuator. acs.org

Furthermore, this compound serves as a key raw material for constructing more elaborate molecular switch architectures. rsc.org For example, it is used in the synthesis of pillar nih.govarenes, a class of macrocyclic host molecules. rsc.org By modifying these pillararenes with photochromic units like diarylethene, researchers have created supramolecular systems that act as light-controlled switches. In these systems, irradiation with UV and visible light can reversibly alter the structure of the guest molecule, which in turn modulates the luminescent properties of the entire assembly, allowing for the creation of full-color and white-light emitting materials. rsc.org The synthesis of overcrowded alkene-based molecular motors, another class of molecular machines, also relies on building blocks derived from naphthalene (B1677914) and benzene structures, for which this compound can serve as a precursor. acs.org

Applications in Energy Storage and Conversion Technologies Beyond Redox Flow Batteries

While derivatives of this compound have been investigated as catholyte candidates for redox flow batteries, their application in energy storage and conversion extends to other critical technologies. acs.org One of the most promising emerging applications is as an overcharge protection additive in lithium-ion batteries. pku.edu.cnnih.gov

Overcharging is a significant safety concern for lithium-ion batteries, potentially leading to thermal runaway and device failure. An ideal overcharge protection additive, known as a redox shuttle, gets oxidized at a specific voltage just above the normal operating voltage of the battery's positive electrode. This oxidation process consumes the excess current, preventing the battery from overcharging. pku.edu.cn Theoretical and experimental studies have shown that this compound has an oxidation potential (around 4.1 V vs Li/Li⁺) that makes it suitable for this purpose. pku.edu.cnnih.gov Upon oxidation, it forms a radical cation which can then polymerize on the cathode surface, creating an insulating layer that stops further reaction. pku.edu.cn

Researchers are actively exploring derivatives of this compound to fine-tune this oxidation potential. By substituting the hydrogen atoms on the benzene ring with electron-donating or electron-withdrawing groups, the oxidation potential can be adjusted over a wide range (from 3.8 V to 5.9 V). nih.gov This allows for the design of specific redox shuttles tailored to different cathode chemistries, enhancing the safety and stability of next-generation lithium-ion batteries. acs.orgnih.gov The broader field of advanced materials for energy conversion, which includes solar cells and thermoelectric devices, also relies on novel semiconductor and nanostructured materials, an area where the synthetic versatility of this compound could play a future role. numberanalytics.com

Table 3: Properties of this compound Derivatives for Energy Applications

DerivativeKey PropertyApplicationMechanism
This compound (p-DMOB) Oxidation potential ~4.1 V vs Li/Li⁺Overcharge protection in Li-ion batteriesOxidizes to form a radical cation, which polymerizes to create a protective insulating film. pku.edu.cn
Substituted DMBs Tunable oxidation potentials (3.8–5.9 V)Customizable redox shuttles for various battery chemistriesElectron-donating/withdrawing groups alter the electronic structure and oxidation potential. nih.gov
2,5-di-tert-butyl-1,4-dimethoxybenzene High stability of radical cationPotential catholyte for nonaqueous batteriesBulky tert-butyl groups enhance stability in the oxidized state. acs.org

Design of Novel Scaffolds for Complex Organic Synthesis and Material Science Innovation

The true potential of this compound lies in its role as a foundational scaffold for innovation in both complex organic synthesis and materials science. chemimpex.comsolubilityofthings.com Its symmetrical structure and activated aromatic ring make it an ideal starting point for building a diverse array of more complex molecules and materials with unique properties. nih.gov

In organic synthesis, this compound is a precursor to valuable intermediates like 2,5-dimethoxyaniline (B66101) and is used in the synthesis of pharmaceuticals, dyes, and agrochemicals. guidechem.com For example, it is a key starting material in the synthesis of 1,4-benzoquinones, which are important structural motifs in biologically active compounds, including anticancer agents like doxorubicin. mdpi.com The oxidation of this compound derivatives using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) is a standard method to access these quinone structures. mdpi.com

In materials science, the this compound unit is being incorporated into novel macromolecular and supramolecular structures. Researchers have synthesized photoluminescent phenylene vinylene oligomers, such as 1,4-bis-(α-cyano-4-methoxystyryl)-2,5-dimethoxybenzene, which exhibit strong light emission, a desirable property for organic light-emitting diodes (OLEDs). researchgate.net In another innovative approach, it has been used in host-guest chemistry, where Density Functional Theory (DFT) calculations have modeled its interaction within the cavity of PDI-bridged cyclophanes, demonstrating its utility in studying and designing self-assembling organic electronic materials. researchgate.net This versatility ensures that this compound will continue to be a critical component in the chemist's toolbox for creating the next generation of complex molecules and functional materials. nih.gov

Q & A

Basic: What are the key physicochemical properties of 1,4-dimethoxybenzene critical for experimental design?

This compound exhibits distinct physicochemical properties that influence its reactivity and applications:

  • LogP (octanol-water partition coefficient): 1.9–3.3, indicating moderate hydrophobicity, which impacts solubility in organic solvents and membrane permeability in biological assays .
  • Oxidation Potential: The one-electron oxidation potential is influenced by substituents, as shown by DFT calculations (B3LYP/6-311+G(d)), with methoxy groups lowering the potential compared to unsubstituted benzene .
  • Melting Point: 57–59°C (pure form), requiring controlled temperature during synthesis .
PropertyValue RangeRelevance
LogP1.9–3.3Solubility optimization for organic reactions or bioassays
Oxidation Potential-0.25 V (vs SCE)Predicts redox behavior in catalytic or electrochemical studies

Basic: How is this compound utilized as an internal standard in quantitative NMR analysis?

This compound is employed as an internal standard in 1^1H NMR due to its sharp singlet peak (δ 3.7–3.8 ppm for methoxy groups) and chemical inertness under common reaction conditions. For example:

  • Methodology: Add a known mass (e.g., 10 mg) to the reaction mixture prior to work-up. Use integration ratios relative to the analyte’s peaks for quantification .
  • Advantages: Minimal interference with analyte signals and stability across acidic/basic conditions .

Advanced: How can substituent effects on the oxidation potential of this compound be modeled computationally?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d) level is used to predict oxidation potentials:

Substituent Impact: Electron-donating groups (e.g., -OCH3_3) lower oxidation potentials by stabilizing radical cations.

Validation: Compare computed potentials with cyclic voltammetry data. For example, fused 1,4-dimethoxybenzenes oxidize to quinones using N-bromosuccinimide (NBS), with bromination competing at higher temperatures .

Application: Design redox-active ligands for catalytic systems (e.g., Mo-quinonoid complexes for O2_2 reduction) .

Advanced: What synthetic routes are available for preparing hydroquinone derivatives from this compound?

Key steps involve deprotection and functionalization:

Bromoalkylation: React this compound with n-BuLi/THF and 1,10-dibromodecane to introduce alkyl chains .

Demethylation: Use BBr3_3 or HIO4_4 to remove methoxy groups, yielding hydroquinone intermediates.

Wittig Reaction: Couple with phosphonium ylides (e.g., heptadienyl derivatives) to form conjugated side chains .

Validation: Monitor reactions via TLC or LC-MS; purify via column chromatography (silica gel, hexane/EtOAc).

Advanced: How does the substitution pattern of methoxy groups influence the reactivity of dimethoxybenzene isomers in electrophilic aromatic substitution (EAS)?

  • This compound: Para-substitution directs EAS to positions 2 and 5, with resonance stabilization enhancing reactivity compared to benzene.
  • 1,2-Dimethoxybenzene: Ortho-substitution creates steric hindrance but allows conjugation, leading to faster nitration/sulfonation than the para isomer .
  • Experimental Design: Compare reaction rates under identical conditions (e.g., HNO3_3/H2_2SO4_4 nitration) using kinetic monitoring (UV-Vis or 1^1H NMR) .

Advanced: What methodological approaches are recommended for analyzing structure-activity relationships in bioassays using this compound analogs?

  • Field Assays: Test analogs in randomized block designs with 3 replicates, spacing traps 5–10 m apart to avoid cross-contamination .
  • Statistical Analysis: Apply ANOVA followed by post-hoc tests (e.g., Scott-Knott) to compare beetle attraction rates. Log-transform data (log(x + 1)) to normalize variance .
  • Key Finding: Substituent position (e.g., para vs. meta) drastically affects bioactivity; even minor modifications (e.g., allyl groups) abolish attraction in Diabrotica speciosa .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

  • Ventilation: Use fume hoods to limit inhalation exposure (no OSHA PELs established, but precautionary measures advised) .
  • PPE: Wear nitrile gloves, goggles, and lab coats. Avoid skin contact due to potential irritation.
  • Emergency Measures: Equip labs with eyewash stations and safety showers. Store away from oxidizers (e.g., NBS) to prevent unintended reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.